Home > Products > Screening Compounds P126297 > N-(3-methylbenzyl)-2-[methyl(methylsulfonyl)amino]benzamide
N-(3-methylbenzyl)-2-[methyl(methylsulfonyl)amino]benzamide -

N-(3-methylbenzyl)-2-[methyl(methylsulfonyl)amino]benzamide

Catalog Number: EVT-4991994
CAS Number:
Molecular Formula: C17H20N2O3S
Molecular Weight: 332.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This compound is a benzamide derivative featuring a methylsulfonyl group at the 3-position, a trifluoromethyl group at the 4-position, and a 5-methyl-1,3,4-oxadiazol-2-yl group at the amide nitrogen. The research highlights a novel, thermodynamically stable crystalline form of this compound, emphasizing its advantages in formulation stability, particularly for suspensions [].

Relevance: This compound shares the core benzamide structure with N-(3-Methylbenzyl)-2-[methyl(methylsulfonyl)amino]benzamide. Both compounds possess a methylsulfonyl group attached to the benzamide ring, although at different positions. The research on this compound emphasizes the importance of structural modifications in influencing physicochemical properties like stability, which could be relevant for understanding the target compound's behavior [].

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Compound Description: This compound is a potent and selective histone deacetylase (HDAC) inhibitor, exhibiting strong activity against class I HDAC isoforms and the human myelodysplastic syndrome (SKM-1) cell line []. It induces cell cycle arrest, apoptosis, and increases the levels of acetyl-histone H3 and P21. Its potential as an oral anticancer drug candidate is underscored by its favorable pharmacokinetic profile, minimal interspecies metabolic differences, and low hERG channel inhibition [].

Relevance: While this compound differs significantly in overall structure from N-(3-Methylbenzyl)-2-[methyl(methylsulfonyl)amino]benzamide, both belong to the benzamide class. The presence of diverse substituents on the benzamide core in this compound highlights the potential for structural modifications to modulate biological activity and target specificity [], which could be relevant for exploring potential applications of the target compound.

Imatinib

Compound Description: Imatinib, known for its use in leukemia treatment, is a tyrosine kinase inhibitor. Unlike its commonly found salt forms, the research focuses on the crystal structure of the freebase Imatinib, revealing an extended conformation stabilized by hydrogen bonding interactions involving its amide, amine, and pyrimidine groups [].

Relevance: Although structurally distinct from N-(3-Methylbenzyl)-2-[methyl(methylsulfonyl)amino]benzamide, Imatinib's inclusion in this context highlights the significance of understanding the structural properties of freebase forms versus salt forms. The research on Imatinib's crystal structure emphasizes the influence of intermolecular interactions on its conformation []. This knowledge could be valuable for investigating the structural behavior of the target compound, especially in different chemical environments.

N-{3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]-4-quinoline amine

Compound Description: This compound, also known as lapatinib, is a tyrosine kinase inhibitor used in the treatment of advanced or metastatic breast cancer. The research focuses on a novel crystalline anhydrous modification of lapatinib ditosylate monohydrate, designated as the γ-modification. This modification demonstrates improved biological activity, highlighting the impact of different solid-state forms on therapeutic efficacy [].

Relevance: Lapatinib, similar to N-(3-Methylbenzyl)-2-[methyl(methylsulfonyl)amino]benzamide, features a methylsulfonyl group. This structural similarity suggests potential shared pharmacophoric features between the two compounds. The research emphasizes that different crystalline modifications of the same compound can exhibit varied biological activity []. This finding suggests the importance of investigating different solid forms of N-(3-Methylbenzyl)-2-[methyl(methylsulfonyl)amino]benzamide for potential variations in activity.

4-Methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide Hydrochloride Monohydrate (Nilotinib)

Compound Description: Nilotinib, an anti-leukemia drug, is the subject of research focusing on a novel, nanosize weakly crystalline modification of its hydrochloride monohydrate salt. This modification demonstrates significantly enhanced solubility compared to the existing modification A []. This improved solubility translates to faster absorption and potentially higher activity in vivo [].

Relevance: Nilotinib, like N-(3-Methylbenzyl)-2-[methyl(methylsulfonyl)amino]benzamide, belongs to the benzamide drug class. The research on nilotinib underscores the importance of exploring different solid-state forms of benzamide derivatives to identify modifications with improved pharmaceutical properties such as solubility and bioavailability []. This approach could be beneficial for optimizing the therapeutic potential of N-(3-Methylbenzyl)-2-[methyl(methylsulfonyl)amino]benzamide.

Compound Description: This group of compounds, featuring a benzamide core linked to a cyclohexadienone ring with a sulfonyl imine substituent, was synthesized and evaluated for its biological activity [, ]. The study highlights the influence of steric factors on the reactivity and biological activity of these compounds. Derivatives with bulky substituents on the quinoid ring showed different reactivity profiles in hydrohalogenation and thiocyanation reactions []. Some derivatives exhibited bactericidal and fungicidal activity, indicating their potential as antimicrobial agents [].

Relevance: This group of compounds shares the core benzamide structure with N-(3-Methylbenzyl)-2-[methyl(methylsulfonyl)amino]benzamide. The presence of the sulfonyl imine group in these compounds, compared to the methylsulfonamide in the target compound, highlights a key structural difference. The study's focus on the impact of steric effects on reactivity and biological activity [, ] underscores the importance of understanding structure-activity relationships for benzamide derivatives, including the target compound.

N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) Benzamide Derivatives

Compound Description: This series of novel Schiff base derivatives incorporates both thiadiazole and benzamide moieties, known for their diverse biological activities []. These compounds were synthesized using a facile, solvent-free microwave irradiation method and exhibited promising in vitro anticancer activity against a panel of human cancer cell lines (SK-MEL-2, HL-60, HeLa, MCF-7) [].

Relevance: This compound series highlights the combination of benzamide with another pharmacophore, thiadiazole, to create hybrids with enhanced anticancer activity []. Although the target compound, N-(3-Methylbenzyl)-2-[methyl(methylsulfonyl)amino]benzamide, lacks the thiadiazole moiety, this research underscores the potential of exploring hybrid molecules incorporating the benzamide scaffold for developing novel therapeutics.

(2-Methyl-5-(methylsulfonyl)benzoyl)guanidine

Compound Description: This compound is a potent and selective Na+/H+ exchanger (NHE) inhibitor. The research highlights the critical role of the 2-methyl substituent in enhancing inhibitory activity compared to its demethylated counterpart []. This compound exhibited cardioprotective effects in models of acute myocardial infarction, suggesting its therapeutic potential for cardiovascular diseases [].

Relevance: Although structurally distinct from N-(3-Methylbenzyl)-2-[methyl(methylsulfonyl)amino]benzamide, (2-Methyl-5-(methylsulfonyl)benzoyl)guanidine shares the presence of a methylsulfonyl group attached to the benzene ring. The study emphasizes the importance of the 2-methyl substitution for its biological activity. This finding emphasizes the significant role of seemingly minor structural changes in influencing the activity of compounds with similar pharmacophores [], which is valuable information for understanding the target compound's structure-activity relationship.

(3-trifluoromethylsulfonyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]benzamide (AN-024)

Compound Description: AN-024 is a benzamide derivative with a trifluoromethylsulfonyl group at the 3-position. The research focuses on a novel synthetic route for AN-024 using 4-methyl-2-nitro-aniline as the starting material [].

Relevance: While structurally similar to the target compound N-(3-Methylbenzyl)-2-[methyl(methylsulfonyl)amino]benzamide, AN-024 differs in its substitution pattern on the benzamide ring, particularly the presence of a trifluoromethylsulfonyl group instead of the methylsulfonamide group. This difference highlights the possibility of modifying the sulfonyl moiety to modulate the compound's properties. The research on AN-024's synthetic route, starting from a simple aniline derivative, could provide insights into potential synthetic strategies for related benzamide compounds like the target compound [].

4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]-amino]-phenyl]benzamide Methanesulphonate (Imatinib Mesylate)

Compound Description: Imatinib mesylate, a widely used anticancer drug, is the focus of research describing a new crystalline η-modification of the compound []. This modification, prepared through a specific freezing and sublimation dehydration process, is characterized by a unique set of planar distances and thermal properties [].

Relevance: While structurally different from N-(3-Methylbenzyl)-2-[methyl(methylsulfonyl)amino]benzamide, Imatinib mesylate, similar to lapatinib, highlights the significance of exploring different polymorphs and crystalline forms of pharmaceutically active compounds. The discovery of a new crystalline form with potentially enhanced properties underscores the importance of investigating different solid-state forms of N-(3-Methylbenzyl)-2-[methyl(methylsulfonyl)amino]benzamide to identify optimal forms for drug development [].

4-[[(7R)-8-cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl]amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide

Compound Description: This benzamide derivative is notable for its existence in various hydrate and polymorph forms [, ]. The research focuses on characterizing these different forms, including a novel multi-hydrate and a novel polymorph. Understanding the distinct properties of these forms is crucial for developing stable and effective pharmaceutical formulations [, ].

Relevance: This compound, while structurally distinct from N-(3-Methylbenzyl)-2-[methyl(methylsulfonyl)amino]benzamide, underscores the importance of polymorphism and hydration in drug development. The existence of multiple solid forms with varying properties is a crucial consideration for benzamide derivatives, including the target compound. The research on this compound emphasizes the need to investigate and characterize potential polymorphs and hydrates of N-(3-Methylbenzyl)-2-[methyl(methylsulfonyl)amino]benzamide to ensure consistent pharmaceutical performance [, ].

N-[(2RS, 3RS)-1-benzyl-2-methyl-3-pyrrolidinyl]-5-chloro-2-methoxy-4-(methylamino)benzamide (YM-09151-2)

Compound Description: YM-09151-2, a potent neuroleptic agent, was synthesized and labeled with carbon-14 and deuterium for investigating its metabolism and pharmacokinetic properties [].

Relevance: While YM-09151-2 differs structurally from N-(3-Methylbenzyl)-2-[methyl(methylsulfonyl)amino]benzamide, both share the core benzamide structure. The research emphasizes the importance of synthesizing labeled versions of drug candidates for detailed metabolic and pharmacokinetic studies. This strategy could be valuable for gaining a deeper understanding of the in vivo behavior of N-(3-Methylbenzyl)-2-[methyl(methylsulfonyl)amino]benzamide [].

N-(Adamantan-1-ylmethyl)-5-[(3R-aminopyrrolidin-1-yl)methyl]-2-chloro-benzamide, Hydrochloride Salt (AACBA; GSK314181A)

Compound Description: AACBA is a potent and selective P2X7 antagonist []. The research characterizes its activity in various in vitro and in vivo models of pain and inflammation. AACBA effectively inhibited P2X7-mediated calcium flux, reduced lipopolysaccharide-induced interleukin-6 release, and attenuated carrageenan-induced paw edema and mechanical hypersensitivity [].

Relevance: While structurally different from N-(3-Methylbenzyl)-2-[methyl(methylsulfonyl)amino]benzamide, AACBA highlights the potential of benzamide derivatives as therapeutic agents for pain and inflammation. The extensive characterization of AACBA in preclinical models provides a framework for evaluating the therapeutic potential of other benzamide compounds, including the target compound, in relevant disease models [].

Properties

Product Name

N-(3-methylbenzyl)-2-[methyl(methylsulfonyl)amino]benzamide

IUPAC Name

2-[methyl(methylsulfonyl)amino]-N-[(3-methylphenyl)methyl]benzamide

Molecular Formula

C17H20N2O3S

Molecular Weight

332.4 g/mol

InChI

InChI=1S/C17H20N2O3S/c1-13-7-6-8-14(11-13)12-18-17(20)15-9-4-5-10-16(15)19(2)23(3,21)22/h4-11H,12H2,1-3H3,(H,18,20)

InChI Key

VRCNMLIHAOTDTM-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CNC(=O)C2=CC=CC=C2N(C)S(=O)(=O)C

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)C2=CC=CC=C2N(C)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.